molecular formula C16H22N2O4 B1377995 Antipyrine methylethylglycolate CAS No. 5794-16-1

Antipyrine methylethylglycolate

Cat. No.: B1377995
CAS No.: 5794-16-1
M. Wt: 306.36 g/mol
InChI Key: JPCANAZEIJJTMN-UHFFFAOYSA-N
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Description

Antipyrine methylethylglycolate (CAS: 5794-16-1) is an ester derivative of antipyrine (phenazone), a well-established analgesic and antipyretic agent. Its structure integrates a methylethylglycolate moiety, which modifies its physicochemical properties, including solubility and metabolic stability. According to Drugs: Synonyms and Properties, this compound is sparingly soluble in cold water but soluble in hot water, alcohol, and chloroform .

Properties

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.C5H10O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-3-5(2,8)4(6)7/h3-8H,1-2H3;8H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCANAZEIJJTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)O.CC1=CC(=O)N(N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5794-16-1
Record name Antipyrine methylethylglycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANTIPYRINE METHYLETHYLGLYCOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39491RR3U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antipyrine methylethylglycolate involves the esterification of antipyrine with methylethylglycolate. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Antipyrine methylethylglycolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of antipyrine methylethylglycolate involves its interaction with molecular targets such as cyclooxygenase enzymes (COX-1, COX-2, and COX-3). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of pain and inflammation . This inhibition leads to an increase in the pain threshold and a reduction in fever .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key antipyrine derivatives and their analogs are compared below based on synthesis, solubility, and spectral

Compound Molecular Formula Melting Point (°C) Key IR Peaks (C=O, cm⁻¹) Solubility Reference
Antipyrine methylethylglycolate C₁₆H₂₀N₂O₃ Not reported Not reported Sparingly soluble in cold H₂O, soluble in alcohol/CHCl₃
4-Aminoantipyrine C₁₁H₁₃N₃O 206–208 1662, 1628 Soluble in supercritical CO₂
Compound 6h (Antipyrine derivative) C₂₈H₃₀ClFN₇O₃ 145–147 1650, 1620 Soluble in DCM-MeOH
Compound 6f (Antipyrine derivative) C₂₈H₃₀ClFN₇O₃ 185–187 1681, 1655, 1623 Soluble in DCM-MeOH

Key Observations :

  • Thermal Stability : Derivatives such as Compound 6f (melting point: 185–187°C) demonstrate higher thermal stability than this compound, likely due to halogen substituents (Cl, F) enhancing crystallinity .
Pharmacokinetic and Metabolic Profiles

This compound’s ester group may influence its metabolic clearance compared to unmodified antipyrine. For instance:

  • Antipyrine (parent compound):
    • Half-life in calves: ~10–12 hours .
    • Placental transfer: Rapid diffusion with glucose consumption of 0.39 µmol/g .
  • This compound: Limited transplacental data exist, but esterification typically slows metabolic clearance due to hydrolysis requirements .

In contrast, 4-aminoantipyrine derivatives show altered pharmacokinetics; for example, protease-catalyzed coupling with amino acids enhances bioavailability in certain formulations .

Research Challenges and Limitations

  • Solubility Discrepancies : Antipyrine and its derivatives often exhibit conflicting solubility data due to experimental variability (e.g., antipyrine’s solubility ranges from -0.66 to 0.55 log units) .
  • Analytical Challenges : Detection of this compound in biological matrices (e.g., placenta perfusion studies) requires advanced MS/MS methods, as seen in recent transplacental studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Antipyrine methylethylglycolate
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